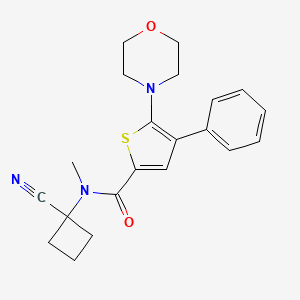
trans-4-Fluorocyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-Fluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H11FO2 . It has an average mass of 146.159 Da and a monoisotopic mass of 146.074310 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C7H11FO2), average mass (146.159 Da), and monoisotopic mass (146.074310 Da) . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Interactions
trans-4-Fluorocyclohexanecarboxylic Acid is utilized in various synthesis and chemical interaction processes. A notable application includes its role in the scalable synthesis of a 1,7-Naphthyridine derivative, a PDE-4 inhibitor. The unique stereochemistry of the cyclohexane moiety in this compound is manipulated through equilibration steps to achieve the desired chemical structure, highlighting its importance in complex synthetic pathways (Jiang et al., 2010).
Structural and Material Science
In the field of structural and material science, this compound has been instrumental. It's used in the synthesis of uranyl ion complexes, showcasing its ability to influence and stabilize complex molecular architectures. The research indicates that the acid, with its isomeric forms, can lead to a wide range of structures, from one-dimensional species to three-dimensional frameworks, proving its versatility and potential in designing novel materials (Thuéry & Harrowfield, 2017).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives are explored for their biological activity. For example, its derivatives have been used in the synthesis of potent antagonists targeting very late antigen-4 (VLA-4). These compounds show promising pharmacokinetic profiles and demonstrate significant oral efficacy in asthma models, underscoring the potential of this compound in drug development (Muro et al., 2009).
Mechanism of Action
Trans-4-Fluorocyclohexanecarboxylic Acid, also known as 4-fluorocyclohexanecarboxylic acid, is a compound with a molecular formula of C₇H₁₁FO₂ and a molecular weight of 146.16 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
properties
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95233-41-3 |
Source


|
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)

![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)





![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)